Ceramide HO3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceramide HO3 is a complex chemical compound primarily used in cosmetic formulations. It is known for its skin conditioning properties, helping to maintain the skin in good condition. The compound consists of myristyl alcohol (tetradecanol) and hydroxypropyl groups, which are connected through an ether linkage .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of trihydroxypalmitamidohydroxypropyl myristyl ether involves the condensation of myristyl alcohol with hydroxypropyl groups. The reaction typically requires a catalyst to facilitate the etherification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of trihydroxypalmitamidohydroxypropyl myristyl ether is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring to ensure the quality and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve high-purity trihydroxypalmitamidohydroxypropyl myristyl ether .

化学反应分析

Types of Reactions

Ceramide HO3 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohols and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of alcohols and ethers.

科学研究应用

Dermatological Applications

Moisturizers and Skin Barrier Function

Ceramides are essential for maintaining the skin's barrier function. Ceramide HO3 is often included in formulations aimed at treating dry skin and conditions such as atopic dermatitis (AD). Research indicates that ceramide-containing moisturizers can significantly improve skin hydration and reduce transepidermal water loss (TEWL).

Clinical Studies on this compound

A systematic review analyzed various studies comparing ceramide-based moisturizers to other treatments for AD:

| Study | Year | Intervention | TEWL (Mean ± SD) | SCORAD Change (Mean ± SD) |

|---|---|---|---|---|

| Mustifah et al. | 2018 | Ceramide | 6.55 ± 3.25 | - |

| Fischer et al. | 2018 | Ceramide | 11.32 ± 1.47 | - |

| Nurasrifah et al. | 2019 | Ceramide | - | -13.97 ± 1.44 |

| Somjorn et al. | 2022 | Ceramide | - | -13.83 ± 1.83 |

The studies collectively demonstrate that this compound can effectively reduce TEWL and improve the SCORAD score, indicating a reduction in AD severity .

Mechanism of Action

Ceramides work by replenishing the lipid matrix between skin cells, enhancing the skin's moisture retention capabilities. This function is crucial for individuals with compromised skin barriers, as seen in conditions like eczema .

Cardiometabolic Health Applications

Risk Stratification for Cardiovascular Diseases

Emerging research has highlighted the role of ceramides, including this compound, as biomarkers for cardiometabolic health. Elevated levels of specific ceramides have been associated with an increased risk of cardiovascular diseases (CVD) and type 2 diabetes.

Clinical Findings on Ceramide Biomarkers

A review of clinical studies indicates that certain ceramides can predict cardiovascular events:

| Study Type | Key Findings |

|---|---|

| Cohort Studies | Elevated levels of Cer(d18:1/16:0) linked to higher risk of heart failure |

| Case-Control Studies | Specific ceramide ratios improve risk stratification in coronary heart disease patients |

These findings suggest that measuring ceramide levels could enhance the predictive accuracy for CVD, potentially guiding therapeutic interventions .

Cosmetic Applications

Enhancing Skin Quality

Cosmetic formulations containing this compound have been shown to improve skin quality by enhancing hydration and reducing signs of aging. Recent studies published in reputable journals indicate that products designed to boost ceramide levels can lead to significant improvements in skin texture and resilience.

Effectiveness of Cosmetic Formulations

Research conducted on various moisturizer formulations demonstrated:

- Increased total ceramide levels post-application.

- Enhanced barrier function leading to reduced TEWL.

- Improved overall skin hydration metrics.

These results underscore the importance of incorporating ceramides into skincare regimens for maintaining healthy skin .

作用机制

The mechanism of action of trihydroxypalmitamidohydroxypropyl myristyl ether involves its interaction with the lipid bilayer of cell membranes. The compound’s amphiphilic nature allows it to integrate into the lipid bilayer, enhancing the skin’s barrier function and providing moisturizing effects. The hydroxypropyl groups interact with water molecules, while the myristyl groups interact with the lipid components of the skin .

相似化合物的比较

Similar Compounds

Ceramide HO3: Similar in structure and function, used in skincare products for its moisturizing properties.

Hexadecanamide: Another compound with similar amide and hydroxyl groups, used in various cosmetic formulations.

Uniqueness

This compound is unique due to its specific combination of myristyl alcohol and hydroxypropyl groups, which provide a balanced amphiphilic nature. This unique structure allows it to effectively integrate into the lipid bilayer of cell membranes, enhancing its skin conditioning properties .

属性

CAS 编号 |

131276-37-4 |

|---|---|

分子式 |

C33H67NO6 |

分子量 |

573.9 g/mol |

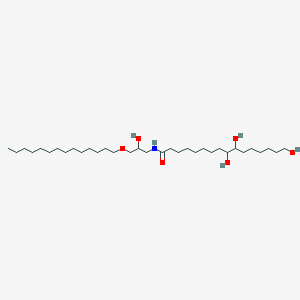

IUPAC 名称 |

9,10,16-trihydroxy-N-(2-hydroxy-3-tetradecoxypropyl)hexadecanamide |

InChI |

InChI=1S/C33H67NO6/c1-2-3-4-5-6-7-8-9-10-11-17-22-27-40-29-30(36)28-34-33(39)25-20-14-12-13-18-23-31(37)32(38)24-19-15-16-21-26-35/h30-32,35-38H,2-29H2,1H3,(H,34,39) |

InChI 键 |

OCOAAZPOBSWYQB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |

规范 SMILES |

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。